Boc-3,5-Diiodo-L-tyrosine ethyl ester
Description
Historical Context and Significance in Amino Acid Chemistry
The story of Boc-3,5-Diiodo-L-tyrosine ethyl ester is rooted in two key developments in chemical history: the discovery and study of iodinated amino acids and the invention of protecting group chemistry.
The significance of iodinated compounds in biology became apparent with the discovery of iodine in the early 19th century and its subsequent link to thyroid function. smolecule.com 3,5-Diiodo-L-tyrosine was identified as a key precursor in the biosynthesis of thyroid hormones. wikipedia.org This discovery spurred interest in synthesizing and studying various iodinated tyrosine derivatives to better understand thyroid physiology and to develop potential therapeutic agents. smolecule.com
The development of the tert-butyloxycarbonyl (Boc) protecting group in the mid-20th century revolutionized the field of peptide synthesis. The Boc group provides a robust yet easily removable shield for the amino group of an amino acid, allowing for the controlled, stepwise assembly of amino acids into peptides. researchgate.net This strategic protection is crucial to prevent unwanted side reactions and to ensure the formation of the desired peptide sequence. The use of an ethyl ester to protect the carboxylic acid end of the amino acid is another common strategy in peptide chemistry to control reactivity.
The convergence of these two areas of research—the study of iodinated tyrosines and the advancement of protecting group strategies—led to the synthesis of molecules like this compound. These compounds provided researchers with stable, versatile building blocks for incorporating diiodotyrosine into more complex molecules.
Foundational Role in Diiodotyrosine Analogue Research
This compound serves as a foundational molecule for the synthesis of a wide array of diiodotyrosine analogues. Its utility stems from its dual-protected nature. The Boc group on the amine and the ethyl ester on the carboxylic acid allow for selective chemical modifications at other parts of the molecule, primarily the phenolic hydroxyl group.
Researchers can utilize this compound as a starting material to build more complex structures. For example, the phenolic hydroxyl group can be modified to create ether or ester linkages, leading to new classes of compounds with potentially novel biological activities. Once the desired modifications are complete, the Boc and ethyl ester protecting groups can be selectively removed to yield the final diiodotyrosine analogue.
While much of the published research focuses on the closely related methyl ester or the free acid, the principles of its application remain the same. rsc.orgchemimpex.com These protected diiodotyrosine derivatives are instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. By systematically altering the structure of the diiodotyrosine molecule and observing the effects on biological activity, researchers can identify key structural features responsible for a compound's function. This information is critical in the design of more potent and selective therapeutic agents.
Overview of Academic Research Trajectories for this compound in Medicinal and Bioorganic Chemistry
The academic research involving this compound and its close analogues falls into several key areas:
Peptide Synthesis: One of the primary applications of this compound is in peptide synthesis. rsc.org The diiodotyrosine unit can be incorporated into peptide chains to study the effects of iodination on peptide structure and function. The presence of the bulky, electron-rich iodine atoms can significantly influence the conformation and binding properties of a peptide. This is particularly relevant in the design of peptides that mimic or inhibit the action of naturally occurring peptide hormones.
Development of Therapeutic Agents: Diiodotyrosine derivatives have been explored for their potential in drug development, particularly in areas related to thyroid disorders and oncology. rsc.orgucla.edu The structural similarity to thyroid hormones makes them valuable tools for studying and potentially modulating thyroid function. chemimpex.com Furthermore, the incorporation of iodine atoms can enhance the biological activity of certain molecules, a strategy that has been explored in the development of novel anticancer agents. researchgate.net
Radiolabeling and Imaging: The presence of iodine atoms makes these compounds suitable for radiolabeling. chemimpex.com By replacing the stable iodine atoms with a radioactive isotope of iodine (e.g., Iodine-125 or Iodine-131), researchers can create radiolabeled molecules. These "tracers" are invaluable in diagnostic imaging techniques, allowing for the visualization of biological processes in vivo. ucla.edu The ethyl ester and Boc-protected form of diiodotyrosine can serve as a precursor for the synthesis of these radiolabeled compounds.
Below is a table summarizing the properties of closely related diiodotyrosine derivatives, which provides context for the chemical space in which this compound exists.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Areas |
| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 432.98 | Precursor in thyroid hormone synthesis, research in thyroid function. wikipedia.org |
| Boc-3,5-diiodo-L-tyrosine | C₁₄H₁₇I₂NO₅ | 533.1 | Ligand binding studies, intermediate in pharmaceutical synthesis. smolecule.com |
| Boc-3,5-diiodo-L-tyrosine methyl ester | C₁₅H₁₉I₂NO₅ | 547.12 | Peptide synthesis, radiolabeling, drug development. rsc.orgamericanchemicalsuppliers.com |
| L-3,5-Diiodotyrosine ethyl ester hydrochloride | C₁₁H₁₄ClI₂NO₃ | 497.50 | Thyroid hormone research, precursor for radiopharmaceuticals. chemimpex.com |
| Z-3,5-diiodo-L-tyrosine ethyl ester | C₁₉H₁₉I₂NO₅ | 594.14 | Intermediate in chemical synthesis. |
This table presents data for this compound's parent compound and closely related derivatives to illustrate its chemical context.
Structure
2D Structure
3D Structure
Properties
Molecular Weight |
561.2 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Boc 3,5 Diiodo L Tyrosine Ethyl Ester
Established Synthetic Routes and Optimizations
The preparation of Boc-3,5-diiodo-L-tyrosine ethyl ester is typically achieved through a multi-step process starting from the natural amino acid L-tyrosine. The key transformations involve the protection of the amino and carboxyl groups, followed by the regioselective iodination of the aromatic ring.
Stereoselective Synthesis Approaches from L-Tyrosine
The synthesis of this compound originates from L-tyrosine, ensuring the retention of the native (S)-stereochemistry at the α-carbon, which is critical for its application in biologically active molecules. A common strategy involves the initial protection of the amino and carboxyl functional groups of L-tyrosine before the iodination step. For instance, a closely related analogue, the methyl ester, is synthesized by first protecting L-tyrosine with a Boc group on the amine and an ester group on the carboxyl terminus. nih.gov This protected intermediate is then subjected to iodination. nih.gov This sequence prevents unwanted side reactions and preserves the chiral integrity of the molecule. The direct iodination of unprotected tyrosine can also be performed, but subsequent protection steps would be required, which can be less efficient. chemicalbook.com
Protecting Group Strategies and Chemical Transformations
The choice of protecting groups is fundamental to the successful synthesis of the title compound. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amine function in peptide synthesis. nih.govpeptide.com The ethyl ester protects the carboxylic acid and can be removed later by saponification.
The central chemical transformation is the di-iodination of the tyrosine phenyl ring at the ortho-positions relative to the hydroxyl group (positions 3 and 5). This is an electrophilic aromatic substitution reaction. A highly effective and common reagent for this purpose is N-Iodosuccinimide (NIS). nih.gov The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), often at reduced temperatures (e.g., 0 °C) to control reactivity and minimize side-product formation. nih.gov The reaction proceeds until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The mechanism of iodination of tyrosine derivatives is understood to involve an electrophilic iodinating species, such as hypoiodous acid (HOI), especially in reactions involving molecular iodine. nih.gov
Below is a table summarizing a typical iodination reaction for a protected tyrosine derivative.
| Parameter | Details | Source(s) |
| Starting Material | Boc-L-tyrosine ester (methyl or ethyl) | nih.gov |
| Iodinating Reagent | N-Iodosuccinimide (NIS) | nih.gov |
| Solvent | Dichloromethane (DCM) | nih.gov |
| Temperature | 0 °C to room temperature | nih.gov |
| Stoichiometry | >2 equivalents of NIS per equivalent of tyrosine derivative | nih.gov |
| Workup | Quenching with a reducing agent (e.g., Na₂S₂O₃) | nih.gov |
Catalytic and Green Chemistry Approaches in Synthesis
While stoichiometric reagents like NIS are effective, modern synthetic chemistry emphasizes the development of catalytic and more environmentally benign methods. Research into the kinetics of tyrosine iodination has shown that the reaction can be subject to general base catalysis. nih.govacs.org This suggests that the reaction rate can be enhanced by the presence of a base, which can deprotonate the phenolic hydroxyl group, thereby activating the ring towards electrophilic attack.
In the broader context of halogenation, molecular iodine is emerging as an environmentally friendly catalyst for various organic transformations, often used with a co-oxidant. researchgate.netresearchgate.net These methods can offer an alternative to transition metal-catalyzed reactions. researchgate.net Furthermore, green chemistry principles have been applied to the iodination of related heterocyclic structures, such as pyrimidines, using solvent-free mechanical grinding with iodine and a nitrate (B79036) salt. mdpi.com Such approaches minimize waste and avoid the use of hazardous solvents, representing a potential future direction for the synthesis of iodinated tyrosine derivatives.
Precursor Role in Complex Molecule Synthesis
The primary utility of this compound lies in its role as an intermediate for constructing more complex and often biologically active molecules. chemimpex.com Its pre-functionalized and protected structure allows for its direct use in coupling reactions and peptide synthesis.
Formation of Diiodothyronine and Thyroxine Analogues
Boc-3,5-diiodo-L-tyrosine and its esters are key precursors for the synthesis of thyroid hormones and their analogues, such as 3,5-diiodothyronine (B1216456) (T2) and thyroxine (T4). nih.govchemimpex.com These molecules are characterized by a diphenyl ether linkage, which can be formed using the di-iodinated tyrosine derivative as one of the components.
A prominent method for creating this ether bond is the copper-catalyzed Chan-Lam coupling reaction. eur.nl In this reaction, a boronic acid derivative is coupled with an alcohol or amine. For thyroxine synthesis, Boc-3,5-diiodo-L-tyrosine methyl ester (a close analogue of the title compound) is coupled with a substituted phenyl boronic acid in the presence of copper(II) acetate (B1210297) as the catalyst and a base like pyridine. eur.nl This forms the diaryl ether core of the thyronine structure. eur.nl Following the coupling, the protecting groups (Boc, ester) can be removed to yield the final thyronine analogue. eur.nl Another synthetic route involves coupling diiodotyrosine derivatives with 4-hydroxy-3,5-diiodophenylpyruvic acid to build the thyroxine framework. nih.gov
The table below outlines typical conditions for a Chan-Lam coupling to form a thyronine precursor.
| Parameter | Details | Source(s) |
| Reactant 1 | Boc-3,5-diiodo-L-tyrosine methyl ester | eur.nl |
| Reactant 2 | Substituted Phenyl Boronic Acid | eur.nl |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) | eur.nl |
| Base | Pyridine | eur.nl |
| Solvent | Dichloromethane (DCM) | eur.nl |
| Additives | Molecular Sieves | eur.nl |
| Temperature | Room Temperature | eur.nl |
Integration into Peptide and Peptidomimetic Frameworks
This compound is also a valuable monomer for incorporation into peptide chains to create modified peptides and peptidomimetics. chemimpex.comnih.gov After synthesis of the monomer, the Boc and ethyl ester groups can be selectively removed, allowing the di-iodinated tyrosine to be coupled with other amino acids using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. nih.gov
The inclusion of the 3,5-diiodo-tyrosine residue introduces unique properties to a peptide. The bulky and hydrophobic iodine atoms can significantly alter the peptide's conformation and its interaction with biological targets, such as protein receptors or enzymes. researchgate.net This strategy is used to develop novel therapeutic agents and biochemical probes. chemimpex.com For example, iodinated tyrosine monomers have been used to generate diketopiperazine analogues of Cyclo(L-Tyrosine-L-Tyrosine), which have been evaluated for their biological activity. researchgate.net The di-iodinated tyrosine moiety also serves as a building block for fluorescent unnatural amino acids.
Emerging Synthetic Strategies and Innovations for this compound and its Derivatives
The development of novel synthetic methods for this compound and its derivatives is driven by the need for greater efficiency, selectivity, and the ability to generate diverse molecular structures for various applications, including drug discovery and biochemical probes. While traditional iodination methods are effective, emerging strategies focus on catalytic systems, enzymatic processes, and advanced organic transformations to overcome the limitations of classical approaches.
A foundational and straightforward strategy for producing the diiodinated tyrosine core involves the direct iodination of a commercially available Boc-L-Tyrosine monomer. researchgate.net This electrophilic aromatic substitution is typically achieved using iodine in the presence of an oxidizing agent. Once the diiodinated core is formed, the ethyl ester can be introduced through standard esterification procedures.
Innovations in this field are moving beyond these standard procedures to incorporate more sophisticated catalytic and enzymatic methods. These emerging strategies offer potential improvements in yield, purity, and the ability to create novel derivatives.
Enzymatic and Biocatalytic Iodination
Enzymatic catalysis presents a green and highly selective alternative to chemical iodination. Peroxidases, such as lactoperoxidase (LPO) and horseradish peroxidase (HRP), have been shown to catalyze the iodination of tyrosine in the presence of hydrogen peroxide and an iodide source. nih.govnih.gov The mechanism involves the enzyme-catalyzed oxidation of iodide to a reactive iodine species, which then iodinates the tyrosine ring at the ortho positions to the hydroxyl group. nih.gov
This biocatalytic approach could be adapted for the synthesis of this compound, potentially offering high regioselectivity under mild, physiological conditions. The process would involve the enzymatic iodination of the precursor, Boc-L-tyrosine ethyl ester. A key challenge in this method is the potential for enzyme inhibition by excess substrate or reagents, such as hydrogen peroxide or iodide, which can impact reaction efficiency. nih.gov
Table 1: Comparison of Potential Iodination Strategies
| Strategy | Reagents/Catalyst | Potential Advantages | Key Considerations |
| Direct Iodination | I₂, Oxidizing Agent (e.g., H₂O₂) | Simple, well-established | Use of stoichiometric and sometimes harsh reagents |
| Enzymatic Iodination | Peroxidase (e.g., LPO), H₂O₂, I⁻ | High selectivity, mild conditions, environmentally friendly | Enzyme stability and inhibition, substrate compatibility |
| Organometallic Cross-Coupling | Palladium or Rhodium catalyst, Organometallic reagent | Access to diverse derivatives, functional group tolerance | Catalyst cost, ligand sensitivity, anhydrous conditions often required |
Organometallic and Palladium-Catalyzed Derivatization
The diiodo-moieties on the tyrosine ring serve as versatile handles for further functionalization through modern cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These methods allow for the introduction of a wide array of substituents at the 3- and 5-positions of the tyrosine ring, starting from this compound.
For instance, a Suzuki-Miyaura coupling could be employed to introduce new aryl or heteroaryl groups, creating complex biaryl structures. This approach has been widely used in the synthesis of diverse organic molecules. youtube.com Similarly, rhodium-based catalysts have been used for the three-component organometallic bioconjugation of tyrosine residues, linking them with boronic acids via an arene complex. nih.gov This highlights the potential of organometallic chemistry to create novel derivatives of diiodotyrosine that are not accessible through traditional methods.
C-H Functionalization and Other Innovative Approaches
Direct C-H functionalization is a rapidly advancing field in organic synthesis that offers a more atom-economical approach to creating new bonds. nih.govresearchgate.net While not yet widely reported specifically for this compound, the principles of directed C-H activation could theoretically be applied to introduce functional groups onto the aromatic ring or even the amino acid backbone. nih.govresearchgate.net This would bypass the need for pre-functionalized starting materials like the diiodo-derivative, allowing for a more streamlined synthesis of complex analogs.
Furthermore, the development of hypervalent iodine reagents has opened new avenues for tyrosine bioconjugation. rsc.org These reagents can react selectively with tyrosine residues to introduce new functionalities, which can then be further modified using techniques like palladium-catalyzed cross-coupling. rsc.org
The exploration of these emerging synthetic strategies is crucial for expanding the chemical space around this compound, leading to the discovery of new molecules with enhanced biological activities and properties.
Chemical Derivatization and Structural Modifications of Boc 3,5 Diiodo L Tyrosine Ethyl Ester
Ester Hydrolysis and Amidation Reactions for Diverse Conjugates
The ethyl ester of Boc-3,5-diiodo-L-tyrosine serves as a convenient protecting group for the carboxylic acid, which can be selectively cleaved to enable the formation of amide bonds with various amines, leading to a diverse array of conjugates.
Ester Hydrolysis:
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a critical first step for subsequent amidation. This transformation is typically achieved under basic conditions. While various bases can be employed, lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) is a common choice. researchgate.netnih.govacsgcipr.org The use of lithium salts can be advantageous due to the ability of the lithium cation to coordinate with the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxide ion. reddit.com This method is generally effective for a wide range of esters and can often be performed at room temperature, providing good to excellent yields of the carboxylic acid. researchgate.netacsgcipr.org
Amidation Reactions:
Once the carboxylic acid, Boc-3,5-diiodo-L-tyrosine, is obtained, it can be coupled with a wide range of primary and secondary amines to form amide conjugates. chemimpex.com This is a cornerstone of peptide synthesis and the creation of peptide-based drugs. The formation of the amide bond requires the activation of the carboxylic acid. A variety of coupling reagents are available for this purpose, with 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) being a highly effective and commonly used option. researchgate.net HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive acyl-intermediate, which then readily reacts with the amine to form the desired amide bond. researchgate.net This method is known for its high efficiency, low rate of side reactions, and minimal racemization at the chiral center.
| Reaction | Reagents and Conditions | Product | Significance |
| Ester Hydrolysis | LiOH, H₂O/THF or H₂O/Methanol, Room Temperature | Boc-3,5-diiodo-L-tyrosine | Unveils the carboxylic acid for subsequent coupling reactions. |
| Amidation | Amine, HATU, DIPEA, DMF or CH₂Cl₂ | Boc-3,5-diiodo-L-tyrosine amide conjugate | Forms a stable amide linkage, creating diverse molecular structures. |
Boc-Deprotection and Subsequent Amino Acid Functionalization
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality in amino acids due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. scispace.com
Boc-Deprotection:
The removal of the Boc group from Boc-3,5-diiodo-L-tyrosine ethyl ester is most commonly achieved using strong acids such as trifluoroacetic acid (TFA). researchgate.net The reaction is typically carried out in a non-nucleophilic solvent like dichloromethane (B109758) (DCM) at room temperature. The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched or evolves as isobutylene (B52900) gas. This process yields the primary amine as its corresponding trifluoroacetate (B77799) salt. Other acidic reagents, such as hydrogen chloride (HCl) in an organic solvent, can also be used. scispace.com In some instances, for substrates sensitive to strong acids, milder conditions involving iodine as a catalyst have been developed for N-Boc deprotection. researchgate.net
Subsequent Functionalization:
Once the amino group is deprotected, it becomes available for a wide range of functionalization reactions. A primary application is in solid-phase peptide synthesis (SPPS), where the newly freed amine can be coupled with another N-protected amino acid to extend a peptide chain. This iterative process of deprotection and coupling allows for the synthesis of complex peptides containing the diiodotyrosine residue. researchgate.net Beyond peptide synthesis, the deprotected amine can be acylated with various carboxylic acids to introduce different functional groups, alkylated, or used in the formation of other nitrogen-containing moieties, further expanding the chemical diversity of the derivatives.
| Reaction Step | Typical Reagents | Key Transformation | Application |
| Boc-Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Cleavage of the Boc protecting group | Exposes the primary amine for further reactions. |
| Amino Acid Functionalization | N-protected amino acid, coupling agent (e.g., HATU) | Formation of a new peptide bond | Solid-phase peptide synthesis, synthesis of peptide conjugates. |
Halogenation and Dehalogenation Studies on the Aromatic Ring
The two iodine atoms on the aromatic ring of this compound are not merely passive substituents; they can be sites for further chemical manipulation, including additional halogenation or complete removal (dehalogenation).
Halogenation:
Dehalogenation:
The removal of the iodine atoms from the aromatic ring can also be a valuable transformation. Enzymatic dehalogenation is a known biological process. Iodotyrosine deiodinase, an enzyme found in the thyroid, catalyzes the removal of iodine from mono- and diiodotyrosine. nih.gov Studies have also shown that this enzyme can de-brominate bromotyrosine. nih.govnih.gov In the realm of synthetic chemistry, catalytic deiodination of aryl iodides can be achieved using various metal catalysts, such as those based on palladium or nickel, often in the presence of a reducing agent. mdma.chresearchgate.net Radical-induced deiodination of aryl iodides using reagents like methoxide (B1231860) ions has also been reported. acs.org These methods could potentially be applied to selectively or fully remove the iodine atoms from this compound, providing access to mono-iodo or non-iodinated tyrosine derivatives.
| Modification | Potential Reagents/Methods | Resulting Structure |
| Further Halogenation (Chlorination) | Electrophilic chlorinating agents | Chloro-diiodo-tyrosine derivative |
| Further Halogenation (Bromination) | Electrophilic brominating agents | Bromo-diiodo-tyrosine derivative |
| Dehalogenation (Enzymatic) | Iodotyrosine deiodinase | Mono-iodo or non-iodinated tyrosine derivative |
| Dehalogenation (Catalytic) | Pd or Ni catalyst with a reducing agent | Mono-iodo or non-iodinated tyrosine derivative |
Introduction of Novel Side Chains and Linkers for Probe Development
The modification of this compound to introduce novel side chains and linkers is a key strategy in the development of molecular probes for imaging, diagnostics, and targeted therapeutics.
The inherent properties of the diiodotyrosine moiety make it an excellent platform for creating radiolabeled probes. The stable iodine atoms can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or other nuclear imaging techniques. chemimpex.comnih.gov The synthesis of [3,5-¹²⁵I]diiodo-L-thyroxine, for example, utilizes [¹²⁵I]diiodo-L-tyrosine as a starting material. nih.gov
Beyond radioiodination, the tyrosine residue itself is a target for various bioconjugation strategies. The "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), allows for the chemoselective labeling of tyrosine residues. nih.gov PTAD derivatives containing azide (B81097) or alkyne functionalities can be synthesized, enabling the subsequent attachment of a wide variety of molecules, such as fluorophores, polyethylene (B3416737) glycol (PEG) chains, or small molecule drugs, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). nih.gov
The synthesis of conjugates often involves the use of linkers to connect the diiodotyrosine core to the desired functional moiety. ub.edu These linkers can be designed to be stable or cleavable under specific physiological conditions. For example, in the development of antibody-drug conjugates (ADCs), a linker can be attached to the diiodotyrosine derivative, which is then conjugated to a monoclonal antibody. The linker's properties are crucial for the stability of the ADC in circulation and the release of the cytotoxic payload at the target site. ub.edu
| Probe Type | Modification Strategy | Linker/Side Chain Example | Application |
| Radiolabeled Probe | Isotopic exchange or synthesis with radioiodine | - | SPECT imaging, radiotherapy |
| Fluorescent Probe | Tyrosine-click reaction followed by click chemistry | PTAD-alkyne linker + Azide-fluorophore | Fluorescence microscopy, flow cytometry |
| PEGylated Conjugate | Tyrosine-click reaction | PTAD-PEG | Improved pharmacokinetics |
| Antibody-Drug Conjugate | Amidation with a linker-drug molecule | Cleavable or non-cleavable linkers | Targeted cancer therapy |
Academic Research Applications of Boc 3,5 Diiodo L Tyrosine Ethyl Ester in Bioorganic Chemistry
Application in Peptide and Peptidomimetic Research
The synthesis of peptides with modified or unnatural amino acids is a cornerstone of medicinal and bioorganic chemistry. Boc-3,5-diiodo-L-tyrosine ethyl ester provides a readily available, protected diiodotyrosine unit for incorporation into peptide sequences using standard synthetic methodologies like solid-phase peptide synthesis (SPPS).
This compound and its close analogs are valuable building blocks in the chemical synthesis of novel peptides and peptidomimetics. chemimpex.com The process generally involves the selective removal of the N-terminal Boc (tert-butoxycarbonyl) protecting group, allowing the exposed amine to form a peptide bond with the next amino acid in the sequence. The ethyl ester protects the C-terminus during these coupling steps.
This strategy has been employed to generate a variety of modified peptide structures, including iodinated diketopiperazines (DKPs). researchgate.net Researchers have successfully synthesized diiodinated tyrosine monomers from commercially available Boc-L-Tyrosine, which are then used to create dimers and other peptide-like structures. researchgate.net The incorporation of this iodinated residue is a key step in creating analogs of naturally occurring peptides, such as the yeast mating pheromone α-factor, where its N-hydroxysuccinimide ester derivative is utilized. americanchemicalsuppliers.com The ultimate goal of incorporating this moiety is often to enhance the biological activity or stability of the resulting peptide, making it a valuable tool in the design of new therapeutic agents. chemimpex.com
Bioactive peptides, which are inactive within a precursor protein, can be released through enzymatic hydrolysis or produced via chemical synthesis or recombinant DNA technology. nih.govmdpi.commdpi.com The use of this compound falls under the chemical synthesis route, providing precise control over the final peptide sequence and the specific placement of the modified amino acid.
The introduction of diiodotyrosine into a peptide sequence serves not only to modify its biological activity but also to influence its three-dimensional structure. The bulky and highly polarizable iodine atoms can participate in non-covalent interactions that are otherwise unavailable to natural amino acids.
A significant finding in this area is the ability of the iodine atom to form a "halogen bond." This is an attractive interaction between the electrophilic region on the halogen atom and a nucleophilic site, such as a backbone carbonyl oxygen atom in a protein receptor. researchgate.net Studies on a peptide designed to disrupt the human interleukin-5 (IL-5) cytokine from its receptor (IL-5R) demonstrated this principle. By replacing a tryptophan residue with a halogenated one, researchers found that a halogen bond could form between the iodine atom of the peptide and a glutamic acid residue of the receptor. This interaction was shown to enhance the peptide's binding affinity and, importantly, its selectivity for the target receptor. The strength of this affinity and selectivity was observed to increase with the size of the halogen, following the order H < F < Cl < Br < I. researchgate.net This demonstrates that this compound is a valuable tool for rationally designing peptides with improved structural and binding properties.
Design and Synthesis of Receptor Ligands and Probes
The structural similarity of the 3,5-diiodotyrosine core to thyroid hormones makes it an excellent scaffold for designing molecules that interact with nuclear hormone receptors and for developing probes to study biological systems.
3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring intermediate in the enzymatic biosynthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). caymanchem.com Given this connection, synthetic derivatives like this compound are logical precursors for creating ligands that target thyroid hormone receptors (TRs). TRs, such as TRβ2, are critical ligand-activated transcription factors involved in developmental processes, highlighting the importance of developing specific ligands to study their function. nih.gov
In vitro studies have shown that free diiodotyrosine can directly interact with thyroid peroxidase, the key enzyme in thyroid hormone synthesis. nih.gov At concentrations above 5 µM, it acts as a competitive inhibitor of the enzyme. Conversely, at very low concentrations (around 0.05 µM), it can stimulate the synthesis of thyroid hormones, suggesting it acts as a regulatory ligand. nih.gov This dual activity makes its derivatives compelling candidates for mechanistic studies and ligand development. Researchers use in vitro coactivator recruitment assays and competitive binding assays to screen compounds for their ability to either activate (agonist) or block (antagonist) thyroid receptors. mdpi.com this compound provides a chemically stable and versatile starting point for synthesizing candidate molecules for these binding studies.
The presence of two stable iodine (¹²⁷I) atoms on the tyrosine ring makes this compound an ideal precursor for radiosynthesis. chemimpex.com One of these stable atoms can be chemically substituted with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I. This process creates a radiolabeled version of the molecule that can be traced within biological systems.
Once the radiolabeled diiodotyrosine is prepared, it can be incorporated into a peptide or other targeting molecule. The resulting radioprobe can be used for several research applications:
Preclinical Imaging: Techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) can detect the radiation, allowing for non-invasive visualization of the probe's distribution and accumulation at specific target sites in vivo. chemimpex.com
Radioimmunoassays: Highly sensitive in vitro binding assays can be performed using the radiolabeled ligand to quantify the concentration of a target receptor or to determine the binding affinity of other non-radioactive competitor molecules.
The feasibility of this isotopic exchange is supported by observations that thyroid peroxidase can catalyze an exchange reaction between the iodine atoms on a diiodotyrosine molecule and free iodide in the surrounding medium. nih.gov
Mechanistic Studies of Biological Interactions in Vitro
Protected amino acid analogs are powerful tools for dissecting the mechanisms of molecular interactions in controlled in vitro settings. This compound and related compounds allow researchers to probe specific biochemical processes.
Furthermore, the compound's relevance to the thyroid system allows for detailed mechanistic studies of the enzymes involved in hormone synthesis. The ability of free diiodotyrosine to act as both a competitive inhibitor and a regulatory ligand for thyroid peroxidase provides a model system for investigating enzyme kinetics and allosteric regulation. nih.gov While not involving the diiodo- derivative, related studies using N-t-BOC-L-tyrosine tert-butyl ester (BTBE) as a hydrophobic probe to study tyrosine nitration in membranes illustrate the broader utility of such protected tyrosine analogs. These compounds allow researchers to investigate complex biochemical reactions within specific cellular compartments, such as lipid bilayers, that are inaccessible to more polar molecules. nih.govresearchgate.net
Interactive Data Tables
Table 1: Summary of Research Applications
This table outlines the primary research applications of this compound and its derivatives.
| Application Area | Specific Use | Key Findings & Rationale | References |
| Peptide Synthesis | Incorporation into bioactive peptides | Serves as a key building block for creating modified peptides with potentially enhanced biological activity or stability. | chemimpex.comresearchgate.netamericanchemicalsuppliers.com |
| Structural Biology | Conformational and structural analysis | The iodine atoms can form halogen bonds, which enhance peptide binding affinity and selectivity to target receptors. | researchgate.net |
| Receptor Ligand Design | Synthesis of thyroid hormone receptor ligands | The diiodotyrosine core mimics natural thyroid hormone intermediates, making it a suitable scaffold for designing receptor agonists or antagonists for in vitro binding studies. | caymanchem.comnih.govnih.govmdpi.com |
| Radiochemistry | Precursor for radiolabeled probes | The iodine atoms can be isotopically exchanged for radioactive versions (e.g., ¹²³I, ¹²⁵I) for use in preclinical imaging and radioimmunoassays. | chemimpex.comnih.gov |
| Mechanistic Studies | Probing biological interactions in vitro | Used to study the role of halogen bonding in molecular recognition and to investigate the kinetics and regulation of enzymes like thyroid peroxidase. | researchgate.netnih.govnih.gov |
Table 2: Chemical Compounds Mentioned
Interaction with Amino Acid and Hormone Transporters (e.g., LAT1, OATP1C1)
The transport of amino acids and hormones across cellular membranes is a critical process mediated by a variety of transporter proteins. The structural similarity of this compound to endogenous amino acids and thyroid hormones suggests potential interactions with transporters like the L-type Amino Acid Transporter 1 (LAT1) and the Organic Anion Transporting Polypeptide 1C1 (OATP1C1).
L-type Amino Acid Transporter 1 (LAT1):
LAT1 is a key transporter for large neutral amino acids, including tyrosine, and is notably overexpressed in the blood-brain barrier and various cancer cells. nih.govnih.gov This has made it a significant target for drug delivery to the central nervous system and for anticancer therapies. nih.govnih.gov Research on compounds structurally related to this compound provides insights into its potential interactions with LAT1.
Studies on 3,5-diiodo-L-tyrosine, the parent amino acid of the title compound, have shown that it is a ligand for LAT1. In competitive binding assays, 3,5-diiodo-L-tyrosine was identified as an inhibitor of gabapentin (B195806) and L-leucine transport in cells engineered to express LAT1. While it demonstrated inhibitory activity, it did not appear to be transported itself, suggesting it acts as an inhibitor that binds to the transporter.
The presence of the Boc protecting group and the ethyl ester in this compound would likely alter this interaction. The bulky Boc group could sterically hinder the binding of the amino acid moiety to the transporter's active site. However, the increased lipophilicity due to both the Boc and ethyl ester groups might also enhance its affinity for the membrane-embedded transporter. The esterification of the carboxyl group is a common strategy in prodrug design to improve membrane permeability.
While direct studies on this compound are limited, research on other LAT1 ligands has shown that modifications to the amino acid structure can significantly impact transportability and interaction. nih.gov For instance, the size and flexibility of substituents play a crucial role. nih.gov It is plausible that this compound could act as a prodrug, where intracellular esterases would cleave the ethyl ester, releasing the Boc-protected di-iodotyrosine. The fate of this modified amino acid would then depend on the subsequent cleavage of the Boc group.
Organic Anion Transporting Polypeptide 1C1 (OATP1C1):
Table 1: Interaction of Related Compounds with LAT1
| Compound | Interaction with LAT1 | Transported/Inhibitor | Reference |
| 3,5-diiodo-L-tyrosine | Inhibits gabapentin and L-leucine transport | Inhibitor | |
| 3-iodo-L-tyrosine | Potent inhibitor of LAT1 | Inhibitor | |
| L-tyrosine | Substrate | Transported | nih.gov |
This table is based on available data for related compounds and is intended to provide a comparative context.
Enzymatic Reactivity and Recognition Studies (e.g., Deiodinases)
Deiodinases are a family of enzymes crucial for the activation and inactivation of thyroid hormones. nih.gov They catalyze the removal of iodine atoms from iodothyronines. The primary substrates for these enzymes are thyroxine (T4) and triiodothyronine (T3). However, they can also act on other iodinated compounds.
Deiodinase Activity:
The core structure of this compound, 3,5-diiodo-L-tyrosine (DIT), is a known substrate for iodotyrosine deiodinase. ebi.ac.uk This enzyme facilitates the salvaging of iodide from the byproducts of thyroid hormone synthesis. ebi.ac.uk The enzymatic reaction involves the oxidative deiodination of DIT to recover iodide, which can then be reutilized in the thyroid gland. ebi.ac.uk
The modifications present in this compound would likely prevent it from being a direct substrate for deiodinases. The Boc group on the alpha-amino group and the ethyl ester on the carboxyl group would significantly alter the molecule's shape and electronic properties compared to the natural substrate, DIT. These protecting groups would likely need to be removed by cellular enzymes (esterases and proteases) before the di-iodotyrosine core could be recognized and processed by deiodinases.
Therefore, in a biological system, this compound could serve as a protected precursor to DIT. Its stability and transport into cells would be governed by the Boc and ethyl ester groups, and its subsequent metabolism would release DIT, which could then enter the deiodination pathway. This controlled release could be a valuable tool in studies aimed at understanding the kinetics and regulation of deiodinase activity in specific tissues or cell types.
Table 2: Deiodinase Substrates
| Substrate | Deiodinase Type | Action | Reference |
| Thyroxine (T4) | Type 1 (D1) & Type 2 (D2) | Activation to T3 | nih.gov |
| Thyroxine (T4) | Type 3 (D3) | Inactivation | nih.gov |
| Triiodothyronine (T3) | Type 3 (D3) | Inactivation | nih.gov |
| 3,5-diiodo-L-tyrosine (DIT) | Iodotyrosine deiodinase | Deiodination for iodide salvage | ebi.ac.uk |
This table provides examples of known deiodinase substrates to contextualize the potential role of the di-iodotyrosine core.
Advanced Analytical and Spectroscopic Characterization Techniques in Research for Boc 3,5 Diiodo L Tyrosine Ethyl Ester
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation and purity analysis of Boc-3,5-Diiodo-L-tyrosine ethyl ester. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition.
Structural Elucidation: The molecular formula for this compound is C16H21I2NO5. chemicalbook.com HRMS can verify this composition by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of two iodine atoms creates a distinctive isotopic pattern in the mass spectrum, which serves as a clear signature for the di-iodinated structure. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is a key value sought in analysis.
Purity Assessment: HRMS is also critical for assessing the purity of a sample. Its high sensitivity allows for the detection of trace amounts of impurities, such as starting materials from synthesis (e.g., Boc-L-tyrosine ethyl ester) or by-products (e.g., mono-iodinated species). By identifying the exact masses of these minor components, researchers can quantify the purity of the target compound with great confidence.
Below is a table detailing the expected high-resolution mass spectrometry data for the compound.
| Ion Type | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C16H22I2NO5⁺ | 561.9582 |
| [M+Na]⁺ | C16H21I2NNaO5⁺ | 583.9401 |
This interactive table provides the theoretical exact mass values used for HRMS verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to confirm the connectivity of atoms and to analyze the compound's stereochemistry.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. Key expected signals include:
A singlet integrating to 9 protons for the tert-butoxycarbonyl (Boc) protecting group.
A quartet and a triplet corresponding to the ethyl ester group (-OCH2CH3).
Multiplets for the alpha (α) and beta (β) protons of the tyrosine backbone.
Singlets for the two aromatic protons on the di-iodinated phenyl ring.
A signal for the N-H proton of the carbamate (B1207046).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the Boc group and the ethyl ester, the carbons of the aromatic ring (including the two iodine-bearing carbons at a characteristic low field), the aliphatic carbons of the amino acid side chain, and the carbons of the protecting and ester groups. chemicalbook.com
Stereochemical and Conformational Analysis: The L-configuration of the chiral center is typically assumed from the synthesis using L-tyrosine as a starting material, but NMR can provide conformational details. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, offering insights into the molecule's preferred conformation in solution. The coupling constants observed in the ¹H NMR spectrum can also provide information about the dihedral angles of the backbone.
The following table summarizes the anticipated ¹H NMR spectral data.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Boc (t-Butyl) | ~1.40 | Singlet |
| Ethyl (CH3) | ~1.25 | Triplet |
| β-CH2 | ~2.90 - 3.10 | Multiplet |
| Ethyl (CH2) | ~4.20 | Quartet |
| α-CH | ~4.40 | Multiplet |
| N-H | ~5.00 | Doublet |
| Aromatic CH | ~7.70 | Singlet |
This interactive table presents typical chemical shift ranges for the protons in this compound.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides structural information in solution, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method involves diffracting X-rays off a single crystal of the compound.
Should a suitable crystal of this compound be grown, X-ray diffraction analysis would yield a detailed model of its solid-state structure. This model provides highly accurate data on:
Bond Lengths and Angles: Precise measurements for all covalent bonds and angles within the molecule.
Conformation: The exact dihedral angles defining the shape of the molecule in the crystal lattice.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., involving the N-H and carbonyl groups) and other non-covalent interactions that dictate the crystal packing.
Although a specific crystal structure for this exact ester derivative is not widely reported in public databases, the technique remains the gold standard for unambiguous solid-state structural confirmation.
Spectrophotometric and Chromatographic Methodologies in Research (e.g., UV-Vis, TLC, HPLC, IR)
A combination of routine spectroscopic and chromatographic methods is employed to support the characterization and quality control of this compound during and after its synthesis.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. spectroscopyonline.com The spectrum is expected to show characteristic absorption bands for the N-H bond, the two distinct C=O bonds of the carbamate and ester, and the C-O bonds. spectroscopyonline.comchemicalbook.com
| Functional Group | Bond | Expected Frequency (cm⁻¹) |
| Amine (Boc) | N-H Stretch | ~3350 - 3450 |
| Carbamate (Boc) | C=O Stretch | ~1690 - 1710 |
| Ester | C=O Stretch | ~1730 - 1750 |
| Ester | C-O Stretch | ~1150 - 1250 |
| Aromatic Ring | C=C Stretch | ~1450 - 1500 |
This interactive table outlines the primary IR absorption frequencies for the compound's functional groups.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can determine when a reaction is complete.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative chromatographic technique essential for determining the purity of the final product. A sample is passed through a column under high pressure, and a detector measures the elution of different components. Purity is often reported as a percentage based on the area of the product peak relative to the total area of all peaks in the chromatogram. For derivatives like this, purity levels of ≥98% are often required for use in sensitive applications like peptide synthesis. sigmaaldrich.com
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by the molecule. The iodinated phenol (B47542) ring acts as a chromophore, giving this compound a characteristic absorbance maximum in the UV range. This property is useful for quantitative analysis using the Beer-Lambert law and for detecting the compound in HPLC analysis when a UV detector is used. The absorption spectrum of tyrosine derivatives is known to be sensitive to the substitution on the aromatic ring. nih.gov
Theoretical and Computational Investigations of Boc 3,5 Diiodo L Tyrosine Ethyl Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. While direct DFT studies on Boc-3,5-diiodo-L-tyrosine ethyl ester are not extensively published, valuable insights can be drawn from analyses of its core structure, (L)-Diiodotyrosine.
A study on (L)-Diiodotyrosine isomers using DFT at the B3LYP/6-311+G(d,p) level of theory revealed that these structures are electronically stable, with exothermic heat of formation and favorable Gibbs free energy of formation. organic-chemistry.org This fundamental stability is expected to be conferred to its derivatives, including the Boc-protected ethyl ester. The introduction of the bulky tert-butyloxycarbonyl (Boc) group and the ethyl ester moiety will influence the electron distribution, primarily through steric and inductive effects, but the core aromatic and iodo-substituent characteristics will remain dominant.
The electronic properties of iodinated aromatic compounds are of significant interest. Quantum chemical calculations on various iodine-containing species show that the iodine atoms introduce unique electronic features, including the potential for halogen bonding and altered reactivity patterns. researchgate.netresearchgate.net For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding its reactivity. The HOMO is likely localized on the electron-rich phenolic ring, while the LUMO may be distributed across the aromatic system and the carbonyl groups of the ester and Boc-protecting group. The energy gap between the HOMO and LUMO dictates the molecule's chemical reactivity and kinetic stability.
| Computational Parameter | Predicted Property for Diiodotyrosine Derivatives | Significance for this compound |
| Methodology | Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) | Provides a reliable and computationally efficient method for calculating electronic properties of medium-sized organic molecules. organic-chemistry.org |
| Heat of Formation | Exothermic | Indicates that the formation of the diiodotyrosine scaffold is energetically favorable, suggesting inherent stability. organic-chemistry.org |
| HOMO-LUMO Gap | Moderate | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
| Electron Distribution | High electron density on the phenolic ring and iodine atoms | The electron-rich nature of the ring makes it susceptible to electrophilic attack, while the iodine atoms can participate in halogen bonding. |
| Reactivity Indices | Fukui functions and dual descriptor analysis | These can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks, guiding synthesis and understanding metabolic pathways. |
This table is illustrative, based on typical findings for related compounds.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering critical insights into its conformational flexibility and interactions with its environment. nih.gov For a molecule like this compound, which possesses several rotatable bonds, MD simulations are essential for exploring its accessible conformations.
MD simulations can reveal:
Preferred Conformations: Identifying the low-energy conformational states that the molecule is most likely to adopt in solution or within a protein binding pocket.
Conformational Flexibility: Quantifying the degree of flexibility in different parts of the molecule. The bulky iodine atoms and the Boc group may restrict the rotation around certain bonds, leading to a more defined set of preferred conformations.
Solvent Effects: Simulating the molecule in an explicit solvent (like water) allows for the analysis of how solvent molecules interact with and stabilize different conformations.
Ligand Dynamics within a Binding Site: If docked into a receptor, MD simulations can show how the ligand adjusts its conformation to optimize binding interactions and can predict the stability of the ligand-receptor complex over time.
| Simulation Aspect | Focus of Investigation | Expected Insights for this compound |
| Force Field Selection | e.g., AMBER, CHARMM, GROMOS | The choice of force field is crucial for accurately representing the atomic interactions, especially the parameters for the iodine atoms and the carbamate (B1207046) group. |
| Conformational Sampling | Analysis of dihedral angles (χ1, χ2) of the side chain | Determining the population of different rotameric states (gauche+, gauche-, anti) and how they are influenced by the Boc and ethyl ester groups. rsc.org |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule from a reference structure over time | A low RMSD would indicate a relatively rigid structure, while a high RMSD suggests significant conformational changes. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom | Provides a detailed picture of the solvation shell and specific hydrogen bonding between the molecule and water. |
This table illustrates typical analyses performed in MD simulations.
Docking Studies with Biological Targets for Predictive Binding
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. Given that 3,5-diiodo-L-tyrosine is a direct precursor to thyroid hormones (T3 and T4), the primary biological targets for docking studies of this compound and its analogues are the thyroid hormone receptors (TRα and TRβ). These receptors are ligand-activated transcription factors that play a crucial role in metabolism, development, and cardiovascular function.
Docking studies can predict:
Binding Mode: The specific orientation and conformation of the ligand within the receptor's binding pocket.
Binding Affinity: A scoring function estimates the free energy of binding, which can be used to rank potential ligands. Lower binding energy generally indicates a more favorable interaction.
Key Interactions: Identifying the specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand. The iodine atoms of the ligand are known to form important interactions within the TR binding pocket.
For example, docking studies on TRβ agonists have revealed that the phenolic hydroxyl group and the carboxylate of the alanine (B10760859) side chain form critical hydrogen bonds with residues such as Arginine and Histidine in the active site. The diiodo-substituted phenyl ring fits into a hydrophobic pocket. While the Boc and ethyl ester groups of this compound would block these specific interactions, this compound serves as a scaffold. Its deprotected form would be the active ligand, and docking studies are crucial for designing analogues that can mimic the binding of natural thyroid hormones, potentially with improved selectivity for TRβ over TRα to minimize cardiac side effects.
| Docking Target | Rationale for Study | Predicted Key Interactions for Analogues |
| Thyroid Hormone Receptor β (TRβ) | TRβ-selective agonists are sought for treating metabolic disorders like high cholesterol and obesity with reduced cardiac side effects. | Hydrogen bonds with active site residues (e.g., Arg, His), hydrophobic interactions with the iodinated ring. |
| Thyroid Hormone Receptor α (TRα) | Understanding the basis of selectivity between TRβ and TRα is crucial for designing safer drugs. | Similar to TRβ, but subtle differences in the binding pocket can be exploited to achieve selectivity. |
| Monocarboxylate Transporter 8 (MCT8) | This protein is responsible for transporting thyroid hormones into cells. Analogues might be designed to interact with this transporter. | Potential hydrogen bonds and hydrophobic interactions within the transporter channel. |
This table summarizes potential docking targets and the rationale based on related compounds.
Quantitative Structure-Activity Relationship (QSAR) Considerations in Analogue Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For designing analogues of this compound, QSAR models developed for thyroid hormone receptor agonists are highly relevant. These models help to identify the key structural features (descriptors) that govern binding affinity and selectivity.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to thyroid hormone receptor ligands. These studies generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity.
Key considerations for analogue design based on these QSAR studies include:
Steric Fields: CoMFA and CoMSIA models often show that bulky substituents are favored in certain regions of the binding pocket but disfavored in others. This guides the placement and size of functional groups.
Electrostatic Fields: The models highlight areas where positive or negative electrostatic potential is beneficial. For instance, a negatively charged group (like a carboxylate) is crucial for interacting with positively charged residues in the TR active site.
Hydrophobic and Hydrophilic Fields: These maps indicate where hydrophobic or hydrophilic character enhances binding, guiding modifications to the core structure.
By analyzing these QSAR models, a medicinal chemist can rationally design new analogues of this compound, modifying the core structure to enhance TRβ affinity and selectivity while maintaining drug-like properties. For example, replacing the ethyl ester with other groups or modifying the linker between the two aromatic rings (in thyronine-like structures) can be guided by QSAR predictions.
| QSAR Model/Descriptor | Type of Information Provided | Application in Analogue Design |
| CoMFA (Comparative Molecular Field Analysis) | 3D contour maps of steric and electrostatic fields. | Guides where to add or remove bulky or charged groups to improve activity. |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | In addition to steric and electrostatic fields, provides maps for hydrophobic, hydrogen bond donor, and acceptor fields. | Offers a more detailed picture for optimizing various types of non-covalent interactions. |
| 2D-QSAR Descriptors | e.g., Molecular weight, LogP, polar surface area, electronic descriptors. | Helps in optimizing pharmacokinetic properties (ADME) alongside the pharmacodynamic activity. |
| Hologram QSAR (HQSAR) | A 2D-QSAR method that uses molecular holograms (fingerprints) to correlate structure with activity without needing 3D alignment. | Useful for rapid screening of large virtual libraries of analogues. |
Future Research Directions and Unexplored Avenues for Boc 3,5 Diiodo L Tyrosine Ethyl Ester
Development of Novel and Efficient Synthetic Methodologies
The classical synthesis of iodinated tyrosines often involves direct electrophilic iodination using reagents like iodine monochloride (ICl) or chloramine-T. taylorandfrancis.com These methods, however, can present challenges regarding selectivity and harsh reaction conditions, which may compromise sensitive protecting groups like the Boc (tert-butyloxycarbonyl) group. Future research should focus on developing milder, more efficient, and highly selective synthetic strategies.
Key areas for development include:
Enzyme-Catalyzed Iodination: The use of enzymes such as lactoperoxidase for iodination offers a high degree of selectivity under mild, physiological conditions. taylorandfrancis.com Research aimed at adapting and optimizing lactoperoxidase systems or other haloperoxidases for the specific synthesis of Boc-3,5-Diiodo-L-tyrosine ethyl ester from its non-iodinated precursor could provide a greener and more efficient manufacturing process.
Hypervalent Iodine Reagents: The emergence of hypervalent iodine reagents presents a significant opportunity for C-H functionalization and bioconjugation. nih.gov Developing methods that utilize these reagents for the direct and controlled di-iodination of the protected tyrosine ethyl ester could offer enhanced reactivity and functional group tolerance compared to traditional methods. nih.gov
Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the iodination process could improve reaction control, reduce reaction times, and enhance safety and scalability. This approach allows for precise manipulation of parameters like temperature, pressure, and stoichiometry, which can be crucial for optimizing the yield and purity of the final product.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
|---|---|---|
| Lactoperoxidase Catalysis | High selectivity, mild conditions, environmentally benign. taylorandfrancis.com | Enzyme stability, substrate scope, cost of enzyme production. |
| Hypervalent Iodine Reagents | Enhanced reactivity, functional group tolerance, potential for novel transformations. nih.gov | Reagent cost and availability, optimization for specific di-iodination. |
| Flow Chemistry | Improved process control, scalability, enhanced safety. | Initial setup cost, optimization of flow parameters for iodination reactions. |
| Improved Electrophilic Iodination | Utilizes readily available reagents. taylorandfrancis.com | Controlling selectivity (mono- vs. di-iodination), avoiding degradation of protecting groups. taylorandfrancis.com |
Exploration of New Bioorganic and Medicinal Chemistry Applications
The structural similarity of the diiodotyrosine core to thyroid hormones makes this class of compounds a fertile ground for medicinal chemistry exploration. This compound serves as an ideal starting material for creating novel bioactive molecules.
Future applications to be explored include:
Thyroid Hormone Analogues: The compound is a key precursor for the synthesis of thyroid hormone (T3 and T4) analogues. researchgate.net Research can be directed towards creating derivatives with modified pharmacokinetic profiles or tissue-specific activity. The Boc and ethyl ester protecting groups are well-suited for solid-phase peptide synthesis, enabling the incorporation of diiodotyrosine into peptide chains to probe hormone-receptor interactions.
Enzyme Inhibitors: Iodinated tyrosines are known to interact with various enzymes. For instance, 3-iodotyrosine acts as an inhibitor of tyrosine hydroxylase, an enzyme involved in dopamine (B1211576) synthesis. wikipedia.org Free diiodotyrosine can competitively inhibit thyroid peroxidase, a key enzyme in thyroid hormone synthesis. nih.gov this compound could be used to develop more potent and selective inhibitors of these or other enzymes, such as iodotyrosine deiodinase, which is responsible for recycling iodide in the thyroid. nih.gov
Antimicrobial Agents: Recent studies have investigated complexes of iodine with amino acids as potential antimicrobial agents. nih.gov A future research direction could involve synthesizing and evaluating novel complexes derived from this compound to explore their efficacy against antibiotic-resistant bacteria. nih.gov
Integration into Advanced Chemical Biology Probes and Biosensors
The presence of two iodine atoms makes this compound an excellent candidate for developing sophisticated probes for chemical biology. The iodine atoms can be readily substituted with radioisotopes or serve as handles for further chemical modification.
Prospective research in this area includes:
Radioiodinated Tracers: A primary application is in the synthesis of radiolabeled compounds for imaging and diagnostics. mdpi.com The non-radioactive iodine atoms can be exchanged for radioactive isotopes such as ¹²³I, ¹²⁴I, or ¹³¹I. mdpi.comnih.gov Using this compound as a precursor allows for the creation of radiolabeled peptides and other biomolecules for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to study biological processes like tumor metabolism. mdpi.com
Photo-Crosslinking Probes: The carbon-iodine bond can be photolabile under certain conditions. This property can be exploited to design photo-crosslinking probes. By incorporating this amino acid derivative into a peptide that targets a specific protein, UV irradiation could induce cleavage of the C-I bond and formation of a covalent link with the target protein, enabling the study of protein-protein or peptide-receptor interactions.
Heavy-Atom Probes for Structural Biology: The high electron density of iodine makes it a useful "heavy atom" for X-ray crystallography. Incorporating this compound into peptides or proteins can aid in solving their three-dimensional structures by providing phasing information.
Table 2: Potential Applications in Chemical Biology
| Probe/Sensor Type | Principle of Operation | Potential Research Application |
|---|---|---|
| Radiolabeled Peptides | Isotopic exchange of stable iodine for a radioisotope (e.g., ¹²⁴I). mdpi.com | PET imaging of tumors or other tissues that uptake specific amino acids or peptides. mdpi.com |
| Photo-Affinity Labels | Photolytic cleavage of the carbon-iodine bond to generate a reactive radical for covalent crosslinking. | Identifying and mapping the binding sites of peptide ligands on their protein receptors. |
| Crystallographic Probes | Introduction of a heavy atom (iodine) to facilitate phase determination in X-ray crystallography. | Aiding in the structural elucidation of novel proteins and peptide-protein complexes. |
| Bioconjugation Handles | Use in palladium-catalyzed cross-coupling reactions after conversion to a hypervalent iodine species. nih.gov | Site-specific labeling of peptides and proteins for functional studies. nih.gov |
Addressing Research Gaps and Challenges in Iodinated Amino Acid Chemistry
Despite their importance, several fundamental challenges and knowledge gaps persist in the field of iodinated amino acids. Future research focused on this compound can help address these broader issues.
Key research gaps include:
Metabolic Stability of the Carbon-Iodine Bond: A significant challenge, particularly for radio-iodinated therapeutics, is the in vivo cleavage of the C-I bond by deiodinase enzymes. taylorandfrancis.comnih.gov This leads to the rapid release of iodide from the target cell, reducing therapeutic efficacy and increasing off-target radiation. taylorandfrancis.com Research is needed to develop "residualizing" labels or chemical modifications to the tyrosine ring that enhance the stability of the C-I bond within the cellular environment.
Understanding Biological Activity: While the role of diiodotyrosine in the thyroid is well-established, the broader physiological or pharmacological effects of its synthetic derivatives are not fully understood. nih.govnih.gov Systematic studies are required to screen compounds like this compound against a wide range of biological targets to uncover new therapeutic opportunities.
Selectivity in Synthesis: A persistent challenge is controlling the degree of iodination to selectively produce mono- or di-iodinated products. taylorandfrancis.com While reaction conditions can be manipulated, mixtures are often obtained. taylorandfrancis.com Developing new catalytic systems that offer near-perfect selectivity for di-iodination would be a major advance, streamlining the synthesis of pure compounds like this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-3,5-Diiodo-L-tyrosine ethyl ester, and how can purity be validated?
- Methodology : The compound is typically synthesized via sequential iodination of L-tyrosine derivatives followed by Boc protection and esterification. Key steps include monitoring reaction progress using TLC and HPLC. Purity is validated via reverse-phase HPLC (≥98% purity) and mass spectrometry (ESI-MS, [M+H]+ at m/z 596.17) . Structural confirmation requires H/C NMR and FT-IR to verify the Boc group (C=O stretch at ~1680 cm) and ester moiety (C-O stretch at ~1250 cm) .
Q. How does the Boc group influence the stability of 3,5-diiodo-L-tyrosine derivatives during peptide synthesis?
- Methodology : The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions during solid-phase peptide synthesis. Stability tests under acidic conditions (e.g., TFA deprotection) should be monitored via LC-MS to assess premature cleavage. Comparative studies with Fmoc-protected analogs show Boc derivatives are more stable in basic environments .
Q. What analytical techniques are critical for characterizing iodinated tyrosine derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHINO, calc. 595.1668). Iodine substitution patterns are analyzed via H NMR (aromatic proton absence at 6.7–7.2 ppm) and X-ray crystallography for crystalline derivatives. UV-Vis spectroscopy (λ ~290 nm) aids in quantifying concentration .
Advanced Research Questions
Q. How can this compound be used in isotopic labeling for metabolic studies?
- Methodology : The methyl ester analog (Boc-3,5-diiodo-L-tyrosine methyl ester) has been employed in C-labeling via Chan-Lam coupling with boronic acids. Key steps include silyl ether protection (e.g., TIPS) to prevent iodination loss and post-coupling hydrolysis with LiOH. Yields (~45–60%) are optimized using Pd catalysts and inert atmospheres .
Q. What challenges arise in coupling this compound to peptide chains, and how are they mitigated?
- Methodology : Steric hindrance from iodine atoms can reduce coupling efficiency. Strategies include using excess coupling reagents (e.g., HATU/DIPEA), microwave-assisted synthesis (50°C, 30 min), and orthogonal protection (e.g., Alloc for side chains). Post-synthetic deprotection with TFA/water (95:5) minimizes ester hydrolysis .
Q. How can impurity profiles of this compound be analyzed for pharmaceutical applications?
- Methodology : LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) identifies common impurities like deiodinated byproducts (e.g., 3-iodo derivatives) and hydrolyzed esters. Quantification against a 3,5-Diiodo-L-tyrosine reference standard (e.g., Levothyroxine sodium impurity) ensures ≤0.1% impurity thresholds .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodology : Stability studies in PBS (pH 7.4, 37°C) reveal ester hydrolysis as the primary pathway, forming Boc-3,5-Diiodo-L-tyrosine. LC-MS kinetics show a half-life of ~8 hours. Oxidative degradation (e.g., iodine loss) is monitored under HO exposure, requiring antioxidants like BHT for stabilization .
Q. How does the electronic effect of iodine substituents influence the reactivity of this compound in electrophilic reactions?
- Methodology : The electron-withdrawing iodine atoms deactivate the aromatic ring, reducing electrophilic substitution rates. Computational studies (DFT, B3LYP/6-31G*) correlate Hammett σ values (+0.76 per iodine) with observed reactivity in nitration and halogenation reactions. Experimental validation uses competitive kinetic assays with non-iodinated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
